![molecular formula C9H14N2S B2358818 4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 867285-14-1](/img/structure/B2358818.png)
4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
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Description
4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a compound that has been studied for its potential applications in scientific research. This compound, also known as DMBT, has been found to have interesting properties that make it useful in various fields of study.
Scientific Research Applications
Anticancer Activity
A significant application of 4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivatives is in the field of cancer research. A study synthesized novel heterocycles including this compound and tested their in-vitro anticancer activity against 60 human cancer cell lines. Several compounds exhibited remarkable activity against different cancer lines, highlighting their potential in cancer treatment research (Waghmare et al., 2013).
Synthesis and Structural Analysis
The compound has been the focus of synthesis and structural analysis. For instance, the synthesis and characterization of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2- amine was performed, confirmed by various spectral analyses. These studies provide foundational knowledge for further applications in various fields (عبدالله محمد عسيري et al., 2010).
Corrosion Resistance
The compound's derivatives have been studied for their corrosion inhibition efficiency. One study found that a derivative of 4,4-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine exhibited high corrosion inhibition efficiency, highlighting its potential for protecting metals against corrosion in acidic environments (Salarvand et al., 2017).
properties
IUPAC Name |
4,4-dimethyl-6,7-dihydro-5H-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-9(2)5-3-4-6-7(9)11-8(10)12-6/h3-5H2,1-2H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCCZQZWCFTCOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1N=C(S2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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